An In-Depth Technical Guide to the Chemical Structure of Manganese Picolinate
An In-Depth Technical Guide to the Chemical Structure of Manganese Picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese picolinate (B1231196), a coordination complex of manganese(II) and picolinic acid, is a subject of significant interest in biochemical and pharmaceutical research due to its enhanced bioavailability compared to inorganic manganese salts. This document provides a comprehensive technical overview of the chemical structure, synthesis, and physicochemical properties of manganese picolinate. Detailed experimental protocols for its synthesis and characterization by various spectroscopic and crystallographic techniques are presented. All quantitative data, including crystallographic parameters and spectroscopic assignments, are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide elucidates the critical role of manganese as an enzymatic cofactor in key biological signaling pathways, visualized through detailed diagrams to facilitate understanding of its metabolic and physiological significance.
Chemical Structure and Physicochemical Properties
Manganese picolinate is a chelate where the manganese(II) ion is coordinated by two picolinate ligands. The picolinate anion, derived from picolinic acid (pyridine-2-carboxylic acid), acts as a bidentate ligand, coordinating to the manganese ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of stable five-membered rings, which contributes to the overall stability of the complex. The most well-characterized form is the dihydrate, [Mn(C₆H₄NO₂)₂(H₂O)₂].
The coordination geometry around the central manganese(II) ion in the dihydrate complex is a distorted octahedron. The two picolinate ligands are coordinated in a bidentate fashion, and two water molecules occupy the remaining coordination sites.
Table 1: General Physicochemical Properties of Manganese Picolinate
| Property | Value | Reference |
| IUPAC Name | manganese(2+);pyridine-2-carboxylate | |
| CAS Number | 14049-88-8 | |
| Molecular Formula | C₁₂H₈MnN₂O₄ | |
| Molecular Weight | 299.14 g/mol | |
| Appearance | White to pinkish crystalline or granular powder | [1] |
Experimental Data
Crystallographic Data
The crystal structure of diaquabis(picolinato)manganese(II), [Mn(pic)₂(H₂O)₂], has been determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic system.
Table 2: Crystal Data and Structure Refinement for [Mn(pic)₂(H₂O)₂]
| Parameter | Value |
| Empirical formula | C₁₂H₁₂MnN₂O₆ |
| Formula weight | 335.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.256(2) |
| b (Å) | 5.319(1) |
| c (Å) | 14.733(3) |
| β (°) | 100.58(2) |
| Volume (ų) | 635.8(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.751 |
Table 3: Selected Bond Lengths and Angles for [Mn(pic)₂(H₂O)₂]
| Bond | Length (Å) | Bond | Angle (°) |
| Mn-O(1) | 2.148(2) | O(1)-Mn-N(1) | 72.8(1) |
| Mn-N(1) | 2.276(2) | O(1)-Mn-O(2) | 90.1(1) |
| Mn-O(2) | 2.203(2) | N(1)-Mn-O(2) | 91.2(1) |
Spectroscopic Data
Spectroscopic techniques are crucial for confirming the coordination of the picolinate ligand to the manganese ion and for understanding the electronic structure of the complex.
Table 4: Key Spectroscopic Data for Manganese(II) Picolinate Complexes
| Spectroscopic Technique | Key Findings and Assignments |
| FT-IR Spectroscopy | The coordination of the picolinate ligand is confirmed by shifts in the vibrational frequencies of the carboxylate and pyridine ring groups. The asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) are particularly informative. |
| Raman Spectroscopy | Complements FT-IR data, providing further information on the vibrational modes of the complex. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. |
| Electron Paramagnetic Resonance (EPR) | The X-band EPR spectrum of a Mn(II) complex at room temperature typically shows six hyperfine lines centered around g ≈ 2.0, which is characteristic of an octahedral site symmetry for the Mn(II) ion.[2] |
Experimental Protocols
Synthesis of Diaquabis(picolinato)manganese(II) [Mn(pic)₂(H₂O)₂]
This protocol is based on the general method for the synthesis of transition metal picolinate complexes.
Materials:
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Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
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Picolinic acid (C₆H₅NO₂)
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Sodium hydroxide (B78521) (NaOH)
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Ethanol
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Deionized water
Procedure:
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Dissolve picolinic acid in a minimal amount of deionized water and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution to form sodium picolinate.
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Prepare an aqueous solution of manganese(II) chloride tetrahydrate.
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Slowly add the manganese(II) chloride solution to the sodium picolinate solution with constant stirring.
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A precipitate of manganese picolinate will form. The reaction mixture may be gently heated to ensure complete reaction.
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Allow the mixture to cool to room temperature, and then collect the precipitate by vacuum filtration.
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Wash the precipitate with deionized water and then with a small amount of ethanol.
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Dry the product in a desiccator over a suitable drying agent.
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Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dilute aqueous solution of the complex.
Characterization Methods
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Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature using a diffractometer with a specific radiation source (e.g., Mo Kα). The structure is solved and refined using appropriate software packages.
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FT-IR and Raman Spectroscopy: Spectra are recorded on solid samples using an FT-IR spectrometer and a Raman spectrometer, respectively.
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UV-Vis Spectroscopy: The electronic absorption spectrum is recorded by dissolving the complex in a suitable solvent (e.g., water or DMSO) and measuring the absorbance over a range of wavelengths.
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Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is recorded on a powdered sample at room temperature using an X-band EPR spectrometer.
Biological Role and Signaling Pathways
Manganese is an essential trace mineral that functions as a cofactor for a variety of enzymes, playing a crucial role in development, metabolism, and antioxidant defense. Manganese picolinate serves as a bioavailable source of manganese for these processes.
Key Enzymatic Roles of Manganese:
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Manganese Superoxide (B77818) Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.
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Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans required for the formation of healthy cartilage and bone.
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Pyruvate Carboxylase: A manganese-containing enzyme that is critical in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.
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Arginase: This manganese-containing enzyme is required by the liver for the urea (B33335) cycle, which detoxifies ammonia (B1221849) generated during amino acid metabolism.
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Glutamine Synthetase: A manganese-activated enzyme in the brain that converts glutamate (B1630785) (an excitotoxic neurotransmitter) to glutamine.
The picolinate ligand is thought to facilitate the absorption of manganese in the gastrointestinal tract, potentially via the divalent metal transporter 1 (DMT1).
Conclusion
Manganese picolinate is a structurally well-defined coordination complex with significant biological relevance. Its chelated structure enhances the bioavailability of manganese, an essential cofactor for numerous vital enzymes. The detailed crystallographic and spectroscopic data, along with established synthesis protocols, provide a solid foundation for researchers in drug development and life sciences to further investigate its therapeutic potential and role in cellular metabolism and signaling. The understanding of its chemical properties is intrinsically linked to its function in biological systems, making it a valuable compound for both fundamental and applied scientific research.
